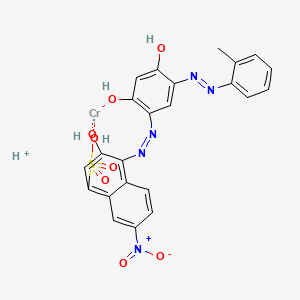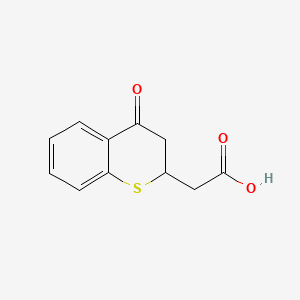
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. The reaction conditions may include:
Temperature: Moderate to high temperatures (e.g., 50-150°C)
Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO)
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques like crystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions with halogens, alkyl groups, or other substituents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, DMSO
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties
Medicine: Explored as a potential therapeutic agent for various diseases
Industry: Utilized in the development of new materials or agricultural chemicals
Mechanism of Action
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways
DNA Interaction: Interacting with DNA to affect gene expression
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities
4-Chlorophenoxyacetic Acid: A compound with herbicidal properties
Thiosemicarbazide: A compound with antimicrobial activities
Uniqueness
2,4-Dihydro-4-amino-5-(1-(4-chlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
115398-69-1 |
|---|---|
Molecular Formula |
C10H11ClN4OS |
Molecular Weight |
270.74 g/mol |
IUPAC Name |
4-amino-3-[1-(4-chlorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H11ClN4OS/c1-6(9-13-14-10(17)15(9)12)16-8-4-2-7(11)3-5-8/h2-6H,12H2,1H3,(H,14,17) |
InChI Key |
WOTWEYDLLKQWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=S)N1N)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


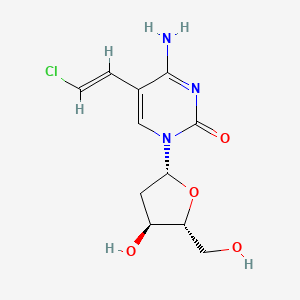
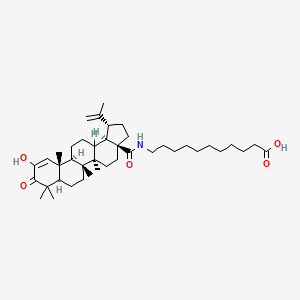
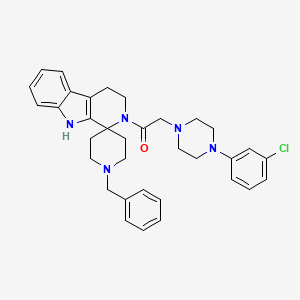

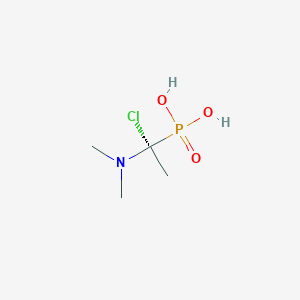
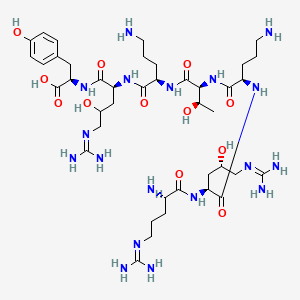
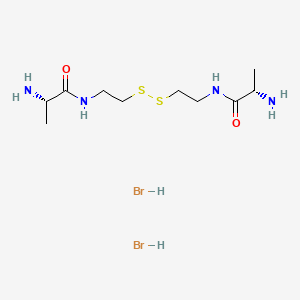
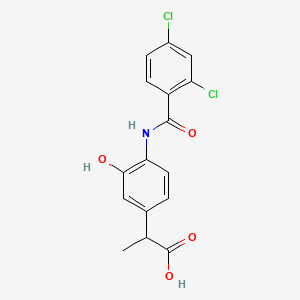
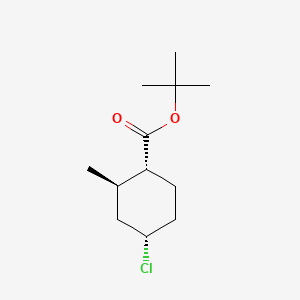

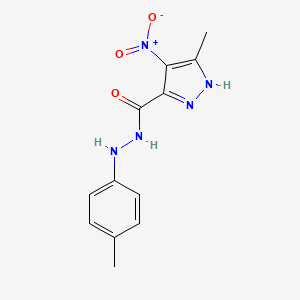
![(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one](/img/structure/B12730606.png)
